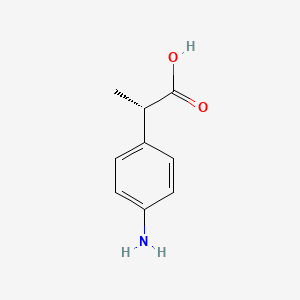

(2S)-2-(4-aminophenyl)propanoic acid

Description

Academic Significance of Chiral Amino Acid Derivatives in Organic Synthesis and Materials Science

Chiral amino acid derivatives are of paramount importance in contemporary science, serving as indispensable tools in both organic synthesis and the burgeoning field of materials science. In organic synthesis, these molecules are highly valued as chiral building blocks. Nature provides a ready supply of L-amino acids, which can be used to construct complex, enantiomerically pure molecules, including pharmaceuticals and natural products. Their defined stereochemistry is crucial, as the biological activity of many therapeutic agents is dependent on a specific three-dimensional arrangement. Beyond their role as structural components, chiral amino acid derivatives are also employed as catalysts and ligands in asymmetric catalysis, enabling the stereoselective synthesis of other chiral compounds.

In materials science, the inherent chirality and capacity for forming specific non-covalent interactions, such as hydrogen bonds, make amino acid derivatives ideal candidates for constructing highly ordered supramolecular structures. mdpi.com These molecules can self-assemble into a variety of nanostructures, including fibers, ribbons, and gels. mdpi.comacs.orgbeilstein-journals.org The chirality of the building blocks can be transferred to the macroscopic level, resulting in materials with unique chiroptical properties. rsc.org This bottom-up approach to creating functional materials has applications in areas such as tissue engineering, drug delivery, and nanotechnology. tandfonline.com Furthermore, amino acid derivatives are incorporated into polymers to create biocompatible and biodegradable materials, as well as functional polymers with stimuli-responsive or catalytic properties. tandfonline.comrsc.orgrsc.org The ability to tune the properties of these materials by modifying the amino acid side chains allows for the rational design of advanced materials with tailored functions. wur.nlacs.org

Structural Characteristics and Stereochemical Considerations of (2S)-2-(4-aminophenyl)propanoic Acid

The molecular structure of this compound is defined by a central alpha-carbon atom which is a stereocenter. This carbon is bonded to four different groups: a hydrogen atom, a carboxylic acid group (-COOH), an amino group (-NH2), and a 4-aminophenyl group. The "(2S)" designation in its name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, indicating a specific spatial arrangement of the substituent groups.

Stereochemistry is a critical consideration for this molecule, as enantiomers (non-superimposable mirror images) can exhibit profoundly different biological activities and physical properties. The precise three-dimensional structure dictated by the (S)-configuration influences how the molecule interacts with other chiral molecules, such as enzymes, receptors, or other components in a supramolecular assembly. acs.org Structure-activity relationship studies on related phenylpropanoic acid derivatives have shown that stereochemistry at the alpha-position plays a key role in determining potency and selectivity in biological systems. nih.gov The presence of both an acidic carboxyl group and a basic amino group makes it a zwitterionic compound under physiological pH, while the aromatic ring provides a site for π-π stacking interactions, which can be a driving force in the formation of ordered materials.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Chirality | Contains one stereocenter (S-configuration) |

| Functional Groups | Carboxylic Acid, Primary Amino Group (aliphatic), Primary Amino Group (aromatic) |

| Parent Compound | Phenylalanine / Phenylpropanoic Acid |

Historical Context of Related Phenylpropanoic Acid Derivatives as Synthetic Intermediates

Phenylpropanoic acid, also known as hydrocinnamic acid, and its derivatives have a long-standing history as versatile intermediates in organic synthesis. wikipedia.org Historically, phenylpropanoic acid itself was prepared by the hydrogenation of cinnamic acid. wikipedia.org This class of compounds provides a valuable three-carbon chain attached to a phenyl ring, a common structural motif in many natural products and synthetic compounds.

The synthetic utility of phenylpropanoic acids is demonstrated by their use in cyclization reactions to form fused-ring systems like indanones and tetralones, which are core structures in many pharmacologically active molecules. wikipedia.org Over the decades, chemists have developed numerous methods to synthesize substituted phenylpropanoic acid derivatives to explore their potential in various applications. nih.gov These derivatives have been instrumental in the development of pharmaceuticals, agrochemicals, and fragrances. For example, substituted 2-phenylpropionic acids are the foundational structure for the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens". The synthesis and evaluation of diverse phenylpropanoic acid derivatives continue to be an active area of research, aiming to discover new compounds with improved efficacy and novel applications. nih.govgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2S)-2-(4-aminophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

WOMVICAMAQURRN-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for 2s 2 4 Aminophenyl Propanoic Acid

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering efficient and environmentally benign routes to chiral compounds. mdpi.com This approach has been successfully applied to produce (2S)-2-(4-aminophenyl)propanoic acid and its derivatives.

Enzymes, particularly lipases and dehydrogenases, are widely used for their ability to catalyze reactions with high stereoselectivity. discovery.csiro.aumdpi.com One common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively transforms one enantiomer, allowing for the separation of the desired enantiomer.

For instance, lipases can be employed in the kinetic resolution of racemic esters of 2-(4-aminophenyl)propanoic acid. The enzyme will selectively hydrolyze one enantiomer of the ester, leading to a mixture of the desired enantiomeric acid and the unreacted ester of the opposite configuration, which can then be separated. Lipase B from Candida antarctica (CALB) and Chirazyme L-2 have demonstrated high chemo-selective activities in related transformations. nih.gov The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (>99% ee). nih.gov

Another enzymatic approach involves the asymmetric reduction of a prochiral ketone precursor using alcohol dehydrogenases (ADHs). nih.govresearchgate.net For example, an appropriately substituted acetophenone (B1666503) derivative can be stereoselectively reduced to the corresponding chiral alcohol, which can then be chemically converted to the target amino acid.

Table 1: Examples of Enzyme-Mediated Transformations

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution (Hydrolysis) | Racemic ester of 2-(4-aminophenyl)propanoic acid | This compound | High | nih.gov |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 2-oxo-2-(4-aminophenyl)propanoate | (2S)-2-hydroxy-2-(4-aminophenyl)propanoate | >99% | nih.gov |

Hybrid chemoenzymatic pathways integrate enzymatic steps with conventional chemical transformations to create more efficient and novel synthetic routes. rsc.orgresearchgate.netnih.govmdpi.com This strategy allows for the synthesis of complex molecules by leveraging the strengths of both biocatalysis and chemical synthesis. nih.gov

A typical hybrid pathway for this compound might start with a chemical synthesis to create a suitable precursor, followed by a key enzymatic step to introduce the desired stereochemistry. For example, a racemic precursor could be synthesized chemically, and then an enzyme, such as a lipase, could be used for kinetic resolution. researchgate.net

Computer-aided synthesis planning tools are being developed to design efficient hybrid chemoenzymatic routes by integrating enzymatic and organic reactions. researchgate.net These tools can help in identifying the most promising reaction types and sequences to maximize yield and stereoselectivity. rsc.org

Chemical Asymmetric Synthesis Pathways

Chemical methods for asymmetric synthesis provide alternative routes to enantiomerically pure compounds, often relying on chiral auxiliaries, catalysts, or resolving agents.

Classical chiral resolution is a widely used method for separating enantiomers. wikipedia.orgonyxipca.com This technique involves reacting the racemic 2-(4-aminophenyl)propanoic acid with a chiral resolving agent, typically a chiral amine or acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgrsc.orglibretexts.org

Commonly used chiral resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as (R)-1-phenylethylamine. wikipedia.orglibretexts.org After separation of the diastereomeric salts, the desired enantiomer of the acid can be recovered by treatment with a strong acid or base to break the salt linkage. libretexts.orglibretexts.org The efficiency of this method depends on the difference in solubility between the diastereomeric salts and the ability to obtain high purity crystals of one diastereomer. aiche.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (+)-Cinchonine | Chiral Base |

| (-)-Strychnine | Chiral Base |

| (R)-(+)-1-Phenylethylamine | Chiral Base |

| (S)-(-)-1-Phenylethylamine | Chiral Base |

| (+)-Tartaric acid | Chiral Acid |

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of synthesizing this compound, a common precursor is 2-(4-nitrophenyl)propanoic acid or a related unsaturated derivative. The nitro group can be reduced to an amino group, and a carbon-carbon double bond can be hydrogenated enantioselectively.

The enantioselective hydrogenation of a suitable prochiral enamine or α,β-unsaturated carboxylic acid precursor can be achieved using a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. rsc.org For instance, the hydrogenation of 2-(4-nitrophenyl)propenoic acid in the presence of a chiral catalyst can directly yield the nitro-analogue of the target compound with high enantioselectivity, which is then reduced to the final product.

Recent research has focused on the continuous hydrogenation of related compounds like 2-(4-nitrophenyl) butanoic acid in microreactors, which can offer better control over reaction parameters and improved safety. researchgate.netresearchgate.net

Asymmetric amination reactions offer a direct approach to introduce a chiral amine functionality. Biocatalytic methods employing transaminases or amine dehydrogenases can convert a keto-acid precursor, such as 2-oxo-2-(4-aminophenyl)propanoic acid, directly into this compound with high enantioselectivity. nih.govnih.gov Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor, while amine dehydrogenases catalyze the reductive amination of ketones using ammonia. nih.gov

Chemical strategies for asymmetric amination are also available, though they can be more challenging. These might involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the amination step.

Green Chemistry Principles in Synthesis Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For the synthesis of this compound, these principles guide the selection of reaction pathways, solvents, and catalysts to minimize environmental impact while maximizing efficiency.

A core principle of green chemistry is maximizing Atom Economy (AE) , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal reaction would have a 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts. jocpr.com Addition reactions, rearrangements, and certain catalytic processes are highly atom-economical. nih.govnih.gov

In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For the synthesis of chiral α-arylpropionic acids, methods like catalytic asymmetric hydrogenation of a corresponding acrylic acid precursor are exceptionally efficient. This transformation represents an addition reaction where a molecule of hydrogen is added across a double bond, resulting in a theoretical atom economy of 100%. jocpr.comnih.govrsc.org

Recent advancements have highlighted the use of earth-abundant metal catalysts, such as nickel, for the asymmetric hydrogenation of α-substituted acrylic acids, achieving high yields and excellent enantioselectivity (up to 99.4% ee). nih.govnih.gov Such methods are directly applicable to the synthesis of this compound from 2-(4-aminophenyl)acrylic acid, offering a highly atom-efficient route.

Other metrics, such as Reaction Mass Efficiency (RME) , provide a more comprehensive assessment by considering the masses of all materials used, including reagents, solvents, and catalysts, in relation to the mass of the product obtained. nih.gov

| Synthetic Route | Reaction Type | Key Reagents/Catalysts | Theoretical Atom Economy | Key Byproducts |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Addition | H₂, Chiral Catalyst (e.g., Ru-BINAP, Ni-Chiral Ligand) | 100% | None (in theory) |

| Classical Resolution via Diastereomeric Salts | Salt Formation/Separation | Racemic acid, Chiral Amine (e.g., (R)-1-phenylethylamine) | <50% | Unwanted (R)-enantiomer, Resolving agent |

| Chiral Auxiliary-Mediated Alkylation | Substitution | Chiral Auxiliary (e.g., Evans oxazolidinone), Alkylating Agent | Low | Stoichiometric auxiliary waste |

Traditional organic synthesis often relies on volatile and often toxic organic solvents, which contribute significantly to chemical waste. A key goal of green chemistry is to replace these with environmentally benign alternatives or to eliminate their use entirely. iaph.in

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While organic compounds often have low solubility in water, synthetic methods can be adapted. For instance, a patented green process for preparing the structurally related 2-(4-formylphenyl)propionic acid utilizes an aqueous solution of hydrogen peroxide for oxidation, explicitly avoiding organic solvents to create an environmentally friendly process. google.com This demonstrates the feasibility of employing water-based systems for key transformations in the synthesis of arylpropionic acids.

Other green solvents that have gained traction include:

2-Methyltetrahydrofuran (2-MeTHF) : A bio-based solvent with a favorable environmental profile compared to solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). nih.gov

γ-Valerolactone (GVL) : A biodegradable, bio-derived solvent suitable for a range of chemical reactions. researchgate.net

Ionic Liquids (ILs) : Salts with low melting points that can act as both catalysts and solvents, often with negligible vapor pressure. Their recyclability makes them an attractive option for greener processes. mdpi.com

Solvent-Free Reactions : Conducting reactions without a solvent medium (neat) is the most environmentally friendly option, eliminating all solvent-related waste. Such processes are often facilitated by microwave irradiation or mechanochemistry (ball-milling). scispace.com

| Solvent Type | Example | Key Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Organic | Toluene, Dichloromethane (DCM) | High solubility for organic substrates | Toxicity, Volatility, Environmental impact |

| Aqueous | Water | Non-toxic, Non-flammable, Inexpensive mdpi.com | Low solubility of nonpolar reactants |

| Bio-based Ethers | 2-MeTHF | Higher boiling point than THF, Forms azeotrope with water | Peroxide formation (requires inhibitors) |

| Lactones | γ-Valerolactone (GVL) | Biodegradable, Low toxicity researchgate.net | Higher cost, Potential reactivity |

| Ionic Liquids | [BMIM][BF₄] | Low volatility, Recyclable, Tunable properties mdpi.com | Viscosity, Cost, Purity, Toxicity concerns |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, enabling safer, more efficient, and scalable production. researchgate.net

Key benefits of continuous flow synthesis include:

Enhanced Safety : The small reactor volumes minimize the risk associated with highly reactive or unstable intermediates and exothermic reactions.

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control and efficient mixing.

Scalability and Automation : Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). The process is amenable to full automation. nih.gov

Process Intensification : Flow systems can "telescope" multiple reaction steps into a single, continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov

For the synthesis of this compound, a flow-based approach could integrate several steps. For example, the asymmetric hydrogenation of 2-(4-aminophenyl)acrylic acid could be performed by passing a solution of the substrate and hydrogen gas through a packed-bed reactor containing an immobilized chiral catalyst. This setup confines the expensive and often air-sensitive catalyst within the reactor, allowing for its reuse and preventing contamination of the product stream.

Flow chemistry has been successfully applied to multi-step syntheses of peptides, which involves the formation of amide bonds—a reaction class central to amino acid chemistry. nih.govdurham.ac.uk These systems utilize columns packed with immobilized reagents and scavengers to drive reactions to completion and purify the product in-line, demonstrating the power of flow-based methods for constructing complex molecules. durham.ac.uk

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Scale | Limited by vessel size | Time-dependent; easily scalable by extending run time |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, allowing for precise temperature control |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small internal volumes nih.gov |

| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient, often relies on diffusion in microreactors |

| Multi-step Synthesis | Requires isolation and purification of intermediates | Allows for "telescoping" of steps without isolation nih.gov |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Chemical Reactivity and Derivatization of 2s 2 4 Aminophenyl Propanoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These transformations are fundamental in peptide synthesis and the development of prodrugs.

Esterification of (2S)-2-(4-aminophenyl)propanoic acid can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. researchgate.net For instance, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl ester. Due to the presence of the acid-sensitive amino group, protection of the amine may be necessary to avoid side reactions, although direct esterification is often possible under controlled conditions.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is a cornerstone of peptide chemistry. mdpi.com Direct amidation by heating the carboxylic acid and amine is generally inefficient and requires high temperatures. mdpi.com Therefore, coupling agents are typically employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form amides. However, this method requires protection of the amino group of this compound to prevent polymerization.

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), reflux | Methyl (2S)-2-(4-aminophenyl)propanoate |

| Amidation | Benzylamine, EDC, HOBt, DMF, room temp. | (2S)-N-benzyl-2-(4-aminophenyl)propanamide |

| Amidation | 1. SOCl₂, 2. Aniline (B41778), pyridine (B92270) | (2S)-2-(4-aminophenyl)-N-phenylpropanamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be induced under specific conditions. For α-amino acids, oxidative decarboxylation can be achieved using various reagents. researchgate.net For example, treatment with N-bromosuccinimide can lead to the formation of an intermediate nitrile, which can then be further transformed. researchgate.net

The decarboxylation of propionic acid derivatives can also be influenced by the presence of other functional groups and the reaction conditions. nih.gov In the context of related compounds, such as 2-phenylpropanoic acids, decarboxylation can be a competing pathway in certain reactions, although it is not typically a facile process under standard laboratory conditions. researchgate.net The mechanism often involves the formation of a carbanionic intermediate, the stability of which is influenced by the substituents on the aromatic ring.

Reactions Involving the Aromatic Amino Group

The aromatic amino group of this compound is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and diazotization.

Acylation of the aromatic amine is readily achieved by reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. For example, reaction with acetyl chloride affords the corresponding acetamide (B32628) derivative. mdpi.com This transformation is often used as a protecting strategy for the amino group.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or dansyl chloride, in the presence of a base. scbt.com This reaction yields a sulfonamide, which is a key functional group in many pharmaceutical compounds.

Alkylation of the aromatic amine can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen gas with a catalyst, provides a more controlled method for mono-alkylation. google.com

Table 2: Examples of Reactions Involving the Aromatic Amino Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine, room temp. | (2S)-2-(4-acetamidophenyl)propanoic acid |

| Sulfonylation | p-Toluenesulfonyl chloride, NaOH (aq.), 0 °C | (2S)-2-[4-(p-toluenesulfonamido)phenyl]propanoic acid |

| Alkylation | Methyl iodide (excess), K₂CO₃, reflux | (2S)-2-[4-(trimethylammonio)phenyl]propanoic acid iodide |

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Halogenation can be achieved through the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce a halogen atom onto the aromatic ring.

Azide Formation is accomplished by reacting the diazonium salt with sodium azide, which displaces the diazonium group to yield an aryl azide. researchgate.netnih.gov This reaction provides a route to introduce a nitrogen-rich functional group that can be used in click chemistry and other transformations. nih.gov

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with reagents intended for other parts of the molecule. The two most common protecting groups in peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comaltabioscience.com

The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The Boc group is stable to a wide range of conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). jk-sci.com

The Fmoc group is introduced by reacting the amine with Fmoc-chloride or Fmoc-succinimide. wikipedia.org The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. altabioscience.comwikipedia.org The orthogonality of the Boc and Fmoc protecting groups (i.e., their selective removal under different conditions) is a key principle in solid-phase peptide synthesis. nih.gov

Table 3: Common Protecting Groups for the Amino Functionality

| Protecting Group | Introduction Reagent | Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) jk-sci.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF wikipedia.org |

Stereochemical Integrity and Epimerization Studies

The stereochemical stability of the chiral center in this compound is a critical consideration in its chemical transformations. Like other 2-arylpropionic acids, the α-proton is susceptible to abstraction, which can lead to epimerization or racemization, particularly under conditions that favor the formation of a resonance-stabilized enolate intermediate.

The rate and extent of epimerization are influenced by several factors, including the nature of the solvent, the temperature, and the pH of the reaction medium. Generally, basic conditions facilitate the deprotonation of the α-carbon, leading to a higher propensity for racemization. Acidic conditions can also promote racemization, albeit often to a lesser extent, through the formation of an enol intermediate. The stability of the chiral center is crucial in synthetic applications where the retention of stereochemistry is desired for achieving specific biological activities or material properties.

Studies on related 2-arylpropionic acids have shown that the inversion of configuration can occur in vivo, often mediated by enzymatic processes involving the formation of coenzyme A thioesters. nih.gov While specific quantitative data on the epimerization of this compound under various chemical conditions is not extensively documented in publicly available literature, the general principles governing the stereochemical integrity of this class of compounds are well-established.

Table 1: Factors Influencing Epimerization of 2-Arylpropionic Acids

| Factor | Effect on Epimerization | Mechanism |

| Base | Increases rate | Formation of a planar, resonance-stabilized enolate intermediate. |

| Acid | Can increase rate | Formation of a planar enol intermediate. |

| Temperature | Increases rate | Provides the necessary activation energy for proton abstraction. |

| Solvent Polarity | Can influence rate | Stabilizes the charged intermediates (enolates) or transition states. |

Multi-Component Reactions (MCRs) Utilizing this compound as a Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to complex molecular architectures. The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it an attractive candidate for use in such reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgnih.gov Given that this compound contains both an amine and a carboxylic acid, it can potentially serve as two of the four components in a modified Ugi reaction, leading to the formation of complex heterocyclic structures such as piperazine-2,5-diones after a subsequent cyclization step. researchgate.netamanote.comorganic-chemistry.org The use of α-amino acids in Ugi reactions is a known strategy for the synthesis of diverse peptide mimics and heterocyclic scaffolds. mdpi.comnih.govmdpi.com

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. mdpi.comwikipedia.org While the primary amino group of this compound would need to be protected (e.g., by acylation) to prevent side reactions, the resulting N-protected derivative could serve as the carboxylic acid component in a Passerini reaction, offering a route to functionalized depsipeptides. nih.gov

Biginelli Reaction: The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org While this compound itself is not a direct component in the classical Biginelli reaction, derivatives of this compound, such as an aldehyde-functionalized analog, could potentially participate in this versatile heterocycle-forming reaction. nih.gov

The application of this compound and its derivatives in MCRs represents a powerful strategy for the rapid generation of molecular diversity and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure-Reactivity Relationships and Mechanistic Elucidation

The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups. The interplay between the aromatic ring, the amino group, and the carboxylic acid function influences the molecule's behavior in various chemical transformations.

Electronic Effects: The amino group at the para-position of the phenyl ring is a strong electron-donating group due to the resonance effect of its lone pair of electrons with the aromatic π-system. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. libretexts.orgnih.govlibretexts.org Conversely, the electron-donating nature of the amino group can influence the acidity of the carboxylic acid. By donating electron density to the aromatic ring, it can slightly decrease the acidity of the carboxyl group compared to an unsubstituted phenylpropanoic acid.

The reactivity of the amino group as a nucleophile is also significant. In neutral or basic conditions, the amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. researchgate.net Under acidic conditions, the amino group will be protonated to form an ammonium salt, which deactivates the aromatic ring towards electrophilic attack and renders the nitrogen non-nucleophilic.

Mechanistic Considerations: The Hammett equation provides a quantitative framework for understanding the effect of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. walisongo.ac.idwikipedia.org For reactions involving the carboxylic acid or amino group of 2-(4-aminophenyl)propanoic acid, the Hammett substituent constant (σ) for the para-amino group would be a key parameter in predicting reactivity. Studies on the dissociation of phenylacetic and phenylpropionic acids have shown that the reaction constant (ρ) decreases as the reaction center is moved further from the ring, indicating a diminished influence of the substituent's electronic effects. cambridge.org

Computational studies can provide further insight into the reaction mechanisms and transition states for reactions involving this compound. nih.govchemrxiv.orgmdpi.comnih.gov Such studies can help to rationalize observed reactivity and selectivity, and to predict the outcome of new transformations.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reactivity | Influencing Factors |

| Carboxylic Acid | Moderate acidity; undergoes esterification, amidation, etc. | The electron-donating para-amino group slightly decreases acidity. |

| Amino Group | Nucleophilic in neutral/basic media; undergoes acylation, alkylation, etc. | Protonation under acidic conditions deactivates its nucleophilicity. |

| Aromatic Ring | Activated towards electrophilic substitution (ortho and para directing). | The para-amino group is a strong activating group. |

| α-Proton | Susceptible to abstraction under basic conditions, leading to epimerization. | Resonance stabilization of the resulting enolate. |

Advanced Spectroscopic and Computational Characterization of 2s 2 4 Aminophenyl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different types of protons and carbons in the molecule. For (2S)-2-(4-aminophenyl)propanoic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine (CH) proton at the chiral center, the methyl (CH₃) protons, the amine (NH₂) protons, and the acidic proton of the carboxylic acid group. The acidic proton of carboxylic acids is notably deshielded and appears far downfield, typically in the 10-12 ppm region. libretexts.org Protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 185 | Broad Singlet |

| Aromatic C-H (ortho to -CH(CH₃)COOH) | ~7.1 - 7.3 | ~128 - 130 | Doublet |

| Aromatic C-H (ortho to -NH₂) | ~6.6 - 6.8 | ~114 - 116 | Doublet |

| Amine (-NH₂) | 3.5 - 5.0 | - | Broad Singlet |

| Methine (-CH) | ~3.6 - 3.8 | ~45 - 55 | Quartet |

Note: Predicted values are based on data for structurally similar compounds like propanoic acid and aminobenzoic acids. Actual values may vary depending on solvent and concentration. libretexts.orgdocbrown.infodocbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. A COSY spectrum would show a correlation between the methine proton and the methyl protons, confirming the propanoic acid side chain structure. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

Determining the enantiomeric purity of a chiral compound is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this assessment. Lanthanide complexes are often used as CSRs. libretexts.orgslideshare.netslideshare.net These paramagnetic complexes can form diastereomeric complexes with the enantiomers in a racemic mixture. libretexts.org This interaction induces significant changes in the chemical shifts of the substrate's protons, and because the two diastereomeric complexes are different, the corresponding protons of the (S) and (R) enantiomers will resonate at different frequencies. acs.orgresearchgate.net

For this compound, adding a chiral europium-based shift reagent to a sample containing both enantiomers would result in the splitting of one or more proton signals (e.g., the methine or methyl signals) into two distinct sets of peaks. youtube.comnih.gov The ratio of the integration of these new peaks directly corresponds to the ratio of the enantiomers, allowing for a quantitative determination of enantiomeric excess (ee).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For this compound, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid and amino groups. The O-H stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding that forms dimers in the condensed phase. echemi.comspectroscopyonline.comlibretexts.org The C=O stretch gives a strong, sharp absorption typically between 1710 and 1760 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group usually appear as two bands in the 3300-3500 cm⁻¹ region.

Intermolecular interactions, primarily hydrogen bonding, significantly influence the vibrational spectra. In the solid state, the zwitterionic form may be present, where the carboxylic proton has transferred to the amino group, forming a carboxylate (–COO⁻) and an ammonium (B1175870) (–NH₃⁺) group. This would alter the spectrum, replacing the C=O stretch with carboxylate stretches (asymmetric and symmetric) and the N-H stretches with those of an ammonium group. The presence of strong hydrogen bonds causes peak broadening and shifts to lower frequencies, particularly for the O-H and N-H stretching bands. echemi.comyoutube.com Analysis of these spectral features provides insight into the hydrogen-bonding network within the crystal lattice. nih.govresearchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Phase |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Solid/Liquid |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Solid/Liquid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Solid/Liquid |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Solid/Liquid |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Solid/Liquid |

| C=C Stretch (Aromatic) | 1450 - 1600 | Solid/Liquid |

| N-H Bend (Amine) | 1550 - 1650 | Solid/Liquid |

Note: Wavenumbers are approximate and can be influenced by physical state, solvent, and intermolecular interactions. libretexts.orgijstr.org

Chiroptical Spectroscopy for Absolute Configuration Determination (CD and ORD)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

As a chiral molecule, this compound is optically active. Its ORD spectrum would show the variation of its specific rotation as a function of wavelength. wikipedia.orgslideshare.net The CD spectrum measures the difference in absorption of left and right circularly polarized light. The resulting spectrum, which can show positive or negative peaks, is known as a Cotton effect. kud.ac.in

The sign and magnitude of the Cotton effect are unique to the absolute configuration of the molecule. kud.ac.in The CD spectrum of this compound would be a mirror image of the spectrum of its (2R)-enantiomer. By comparing the experimentally obtained CD or ORD spectrum with theoretical calculations or with spectra of related compounds of known configuration, the absolute stereochemistry of the chiral center can be unequivocally confirmed. nih.govnih.gov For α-amino acids, a positive Cotton effect around 215 nm is often associated with the L-configuration (S-configuration for most). kud.ac.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. measurlabs.com It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. nih.govlibretexts.org

For this compound, the molecular formula is C₉H₁₁NO₂. HRMS can confirm this by providing an experimental mass that matches the calculated exact mass to within a few parts per million (ppm). This high accuracy distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental formula. libretexts.org

Table 3: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Nominal Mass | 165 amu |

| Monoisotopic Mass (Calculated) | 165.07898 Da |

HRMS is also invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound or its derivatives, HRMS can be used to track the disappearance of starting material ions and the appearance of the desired product ion, providing real-time confirmation of the reaction's success. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further corroborate the proposed structure. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms.

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of the absolute (S)-configuration at the chiral center.

Precise bond lengths, bond angles, and torsion angles , offering a detailed geometric description of the molecule.

Information on the crystal packing and intermolecular interactions . In the solid state, amino acids typically exist as zwitterions and form extensive hydrogen-bonding networks. nih.govnih.govuea.ac.uk X-ray crystallography would reveal how the ammonium and carboxylate groups of adjacent molecules interact, likely forming sheets or three-dimensional lattices that stabilize the crystal structure. researchgate.netrsc.org These interactions are critical to the material's physical properties.

The detailed structural data from X-ray crystallography serves as a benchmark for validating the results from spectroscopic and computational methods.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a virtual laboratory, enabling the exploration of molecular properties that can be challenging or impossible to measure experimentally. Through the application of quantum mechanics and classical mechanics, researchers can model and predict the behavior of this compound with high accuracy.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules like this compound and its derivatives. DFT calculations can provide valuable information about the molecule's geometry, electronic distribution, and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. For derivatives of this compound, substitutions on the phenyl ring or modifications to the propanoic acid side chain can significantly influence these frontier orbital energies and, consequently, the molecule's reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, in a study of pyrazolyl quinolinone derivatives, DFT calculations were used to determine these properties and understand the effect of different substituents on the molecules' reactivity. ekb.eg Similar calculations for this compound derivatives would allow for a systematic evaluation of their reactivity profiles. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are instrumental in identifying the electrophilic and nucleophilic sites within the molecule. ijcce.ac.ir

Interactive Data Table: Representative DFT-Calculated Electronic Properties of a Substituted Aminophenyl Derivative

| Parameter | Value |

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.23 eV |

| Electronegativity (χ) | 4.01 eV |

| Chemical Hardness (η) | 2.12 eV |

| Global Softness (S) | 0.47 eV⁻¹ |

This table presents hypothetical yet representative data for a derivative of this compound, illustrating the types of electronic properties that can be determined through DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and behavior in a solvent environment. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation evolves over time.

In the context of this compound, which is an amino acid derivative, MD simulations can elucidate how it interacts with solvent molecules, such as water. Studies on similar molecules, like phenylalanine, have used MD simulations to investigate their self-assembly into nanostructures and their interactions with ions in aqueous solutions. acs.orgnih.gov For this compound, MD simulations can predict the preferred conformations in solution, the dynamics of the amino and carboxylic acid groups, and the orientation of the phenyl ring.

Interactive Data Table: Representative Parameters from a Molecular Dynamics Simulation of an Aminophenylalkanoic Acid in Water

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD of Backbone | A measure of the average distance between the atoms of the superimposed molecule and a reference structure. | Stable trajectory with fluctuations around 0.2 nm |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Fluctuations indicating dynamic interaction with water |

| Hydrogen Bonds | Number of hydrogen bonds formed with water molecules. | Average of 5-7, indicating strong solvation |

This table provides an example of the kind of data and observations that can be obtained from an MD simulation of a molecule like this compound in an aqueous environment.

Quantum chemical methods are essential for investigating the mechanisms of chemical reactions at the molecular level. These studies can map out the potential energy surface (PES) for a given reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. For derivatives of this compound, quantum chemical calculations can be used to explore various reaction pathways, such as decarboxylation, amidation, or reactions involving the aromatic ring.

For instance, the decarboxylation of phenylacetic acids, which are structurally related to the target molecule, has been studied both experimentally and computationally. organic-chemistry.org Quantum chemical calculations can elucidate the mechanism of such reactions, determining whether they proceed through a concerted or stepwise pathway and calculating the activation energy barriers. nih.govstackexchange.com This information is vital for understanding the conditions under which a reaction will occur and for designing more efficient synthetic routes.

The search for transition states is a key component of these studies. Once a transition state is located, its structure provides a snapshot of the molecule at the peak of the energy barrier, offering insights into the bond-breaking and bond-forming processes. By calculating the free energy profile of a reaction, researchers can predict the reaction rates and equilibrium constants, providing a deeper understanding of the reaction's thermodynamics and kinetics.

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound and its derivatives, DFT and other quantum chemical methods can be employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. The accuracy of these predictions has improved significantly, making them a valuable tool for chemists. nih.govresearchgate.net

Furthermore, the non-linear optical (NLO) properties of molecules with donor-acceptor functionalities, such as those present in this compound (the amino group being a donor and the phenyl ring and carboxylic acid acting as part of the π-system), can be investigated using DFT. NLO materials are of great interest for applications in optoelectronics and photonics. researchgate.net The key NLO parameters, including the first hyperpolarizability (β), can be calculated to assess a molecule's potential as an NLO material. Computational studies on aniline (B41778) derivatives have shown that the nature and position of substituents can dramatically influence the NLO response. researchgate.net Similar theoretical investigations on derivatives of this compound could guide the design of new molecules with enhanced NLO properties. nih.gov

Interactive Data Table: Predicted NLO Properties of a Hypothetical Donor-Acceptor Substituted Aminophenyl Derivative

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 5.2 D |

| Average Polarizability | α | 150 |

| First Hyperpolarizability | β | 850 |

This table illustrates the type of NLO parameters that can be computationally predicted for a derivative of this compound, providing a theoretical basis for assessing its potential in NLO applications.

Applications of 2s 2 4 Aminophenyl Propanoic Acid in Advanced Chemical Synthesis and Materials Science

(2S)-2-(4-aminophenyl)propanoic acid, a non-proteinogenic α-amino acid, has emerged as a significant chiral building block in organic synthesis and materials science. Its unique structure, featuring a stereogenic center, a propanoic acid backbone, and a functionalizable aminophenyl side chain, provides a versatile platform for the development of complex molecules and advanced materials. This article explores its applications as a chiral precursor, its role in peptide chemistry, and its utility in the synthesis of functional polymers and supramolecular systems.

Emerging Research Directions and Future Perspectives on 2s 2 4 Aminophenyl Propanoic Acid

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of automated synthesis platforms with high-throughput screening (HTS) is set to revolutionize the exploration of (2S)-2-(4-aminophenyl)propanoic acid's chemical space. Automated systems, capable of performing numerous reactions in parallel with minimal human intervention, can rapidly generate libraries of derivatives. researchgate.net This approach allows for the systematic modification of the core structure, such as N-alkylation, acylation, or amide bond formation, to create a diverse set of compounds for screening. researchgate.net

HTS methodologies, which enable the rapid testing of thousands of compounds, are crucial for identifying molecules with desired biological activities or material properties from these libraries. combichemistry.com Techniques such as fluorescence intensity, luminescence, and absorbance are commonly adapted to microplate formats for rapid screening. enamine.net For instance, a colorimetric HTS assay was successfully developed for R-2-(4-hydroxyphenoxy)propionic acid, a structurally related compound, by oxidizing the phenolic product to form a colored quinone. nih.govresearchgate.net A similar strategy could be devised for derivatives of this compound, accelerating the discovery of new leads in drug development or materials science. The integration of these technologies creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the pace of discovery. researchgate.netcombichemistry.com

Table 1: Technologies in Automated Synthesis and High-Throughput Screening

| Technology | Application | Potential for this compound |

|---|---|---|

| Automated Liquid Handlers | Precisely dispense reagents for parallel synthesis. | Rapid generation of derivative libraries (e.g., amides, esters). |

| Desorption Electrospray Ionization (DESI-MS) | High-throughput reaction screening with minimal sample preparation. researchgate.net | Quickly identify successful reaction conditions and products. |

| Fluorescence Polarization | Screening for binding interactions in biological assays. enamine.net | Identify derivatives that bind to specific protein targets. |

| Cell-based Assays | Evaluate the functional properties of compounds in a cellular context. combichemistry.com | Screen for derivatives with specific biological effects, such as anticancer activity. |

Exploration of Novel Biocatalytic Systems for Enhanced Enantioselectivity

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.gov The development of novel biocatalytic systems is a key area of research for the synthesis of this compound. Enzymes such as ω-transaminases (ω-TAs) are particularly promising for the asymmetric synthesis of chiral amines. mdpi.com These enzymes could be engineered to catalyze the amination of a corresponding keto-acid precursor, yielding the desired (S)-enantiomer with high enantiomeric excess.

Another avenue involves the kinetic resolution of a racemic mixture of 2-(4-aminophenyl)propanoic acid. This can be achieved using enzymes like lipases for enantioselective esterification or oxidases that selectively act on one enantiomer. researchgate.net For example, strains of Acetobacter have been used for the enantioselective oxidation of alcohols to produce optically pure carboxylic acids with high enantiomeric excess. researchgate.net Rational design and directed evolution techniques are being employed to tailor the substrate specificity and enhance the catalytic efficiency of these enzymes, paving the way for more efficient and sustainable production methods. mdpi.com

Advanced Computational Design of Derivatives with Tailored Reactivity and Properties

Computational chemistry is an indispensable tool for the rational design of novel derivatives of this compound. Techniques like molecular docking and density functional theory (DFT) allow researchers to predict the biological activity and chemical properties of virtual compounds before their synthesis. nih.govresearchgate.net This in-silico approach saves significant time and resources.

For example, molecular docking can be used to simulate the interaction of potential derivatives with the active site of a target protein, helping to design more potent inhibitors. researchgate.net DFT studies can provide insights into the electronic structure and reactivity of molecules, guiding the design of derivatives with specific properties. nih.gov This computational-led design strategy has been successfully used to develop derivatives of other propanoic acids as dual-mechanism drugs. nih.gov By applying these methods, researchers can design derivatives of this compound with tailored properties for applications ranging from pharmaceuticals to materials science. mdpi.com

Potential in Nanotechnology as a Functionalizing Agent for Chiral Nanomaterials

The chirality of this compound makes it an attractive candidate for functionalizing nanomaterials to create novel chiral surfaces. When chiral molecules like amino acids are bound to the surface of nanoparticles (NPs), they can impart their chirality to the nanomaterial. mdpi.com These chiral NPs have significant potential in a variety of applications.

The amine and carboxylic acid groups of this compound can serve as anchor points to attach the molecule to the surface of metal or metal oxide nanoparticles. The resulting chiral nanomaterials could be used in:

Enantioselective Recognition: Developing sensors that can distinguish between different enantiomers of a target molecule.

Asymmetric Catalysis: Creating novel catalysts that can preferentially synthesize one enantiomer of a chiral product.

Biosensing: Fabricating sensitive and selective biosensors for detecting biological molecules. mdpi.com

This area of research leverages the unique properties of the nanoscale while exploiting the inherent chirality of the functionalizing agent.

Sustainable Synthesis and Circular Economy Approaches for Production and Utilization

Adopting principles of sustainable synthesis and the circular economy is crucial for the environmentally responsible production and use of this compound. rsc.org This involves developing processes that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgmdpi.com Biocatalysis, as mentioned earlier, is a key component of green chemistry.

A circular economy approach would focus on the entire life cycle of the compound. resonac.com This includes designing products that can be easily recycled or reused. For instance, derivatives of this compound could be designed for easier degradation or for recovery from waste streams. Life Cycle Assessment (LCA) is a valuable tool for quantifying the environmental impact of a product's entire life cycle, from raw material extraction to disposal, and can guide the development of more sustainable processes. resonac.com

Table 2: Principles of Sustainable Synthesis and Circular Economy

| Principle | Description | Relevance to this compound |

|---|---|---|

| Green Chemistry | Designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.org | Using biocatalysis or solvent-free reactions for synthesis. |

| Renewable Feedstocks | Using raw materials that are derived from renewable sources. | Exploring bio-based precursors for the synthesis of the carbon skeleton. |

| Waste Valorization | Converting waste materials into higher-value products. rsc.org | Designing processes where by-products can be used as starting materials for other reactions. |

Interdisciplinary Research with Advanced Materials and Theoretical Chemistry

The future of research on this compound lies in interdisciplinary collaborations, particularly at the intersection of advanced materials and theoretical chemistry. Theoretical studies can provide fundamental insights into the noncovalent interactions that govern the behavior of this molecule in complex systems.

For example, a recent study investigated the CH–π interactions between phenylalanine derivatives and other amino acids at the single-molecule level using a protein nanopore. acs.org Such studies, which combine experimental measurements with theoretical understanding, are crucial for designing new materials. By understanding how this compound interacts with other molecules and surfaces, researchers can design advanced materials with novel properties, such as self-assembling systems, responsive polymers, or new chromatographic materials for chiral separations. This synergy between theoretical prediction and experimental validation will be a powerful driver of innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.